1-(4-ethylphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide
Overview
Description
1-(4-ethylphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, an ethylphenyl group, and a nitrophenyl group, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Ethylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Attachment of the Nitrophenyl Group: This can be done through a condensation reaction with a nitrobenzaldehyde derivative.
Industrial Production Methods: While specific industrial methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-ethylphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation Products: Various nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with different alkyl or aryl groups replacing the ethyl group.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-ethylphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide exerts its effects depends on its interaction with molecular targets. The nitrophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
- 4-ethylphenol
- 4-ethylphenyl sulfate
- 4-ethylphenyl urea
Comparison: 1-(4-ethylphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Unlike simpler compounds like 4-ethylphenol, this compound’s complex structure allows for more diverse interactions and applications.
Properties
IUPAC Name |
1-(4-ethylphenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-2-14-6-8-17(9-7-14)23-13-16(11-19(23)25)20(26)22-21-12-15-4-3-5-18(10-15)24(27)28/h3-10,12,16H,2,11,13H2,1H3,(H,22,26)/b21-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWLJZXXVLKWIL-CIAFOILYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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